2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate

Overview

Description

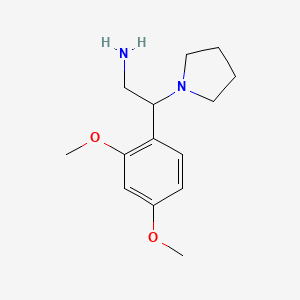

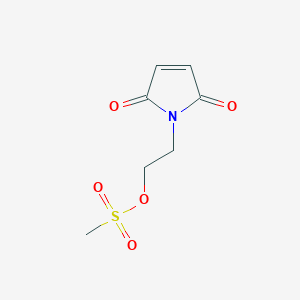

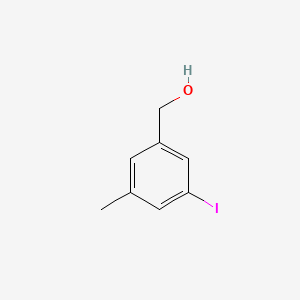

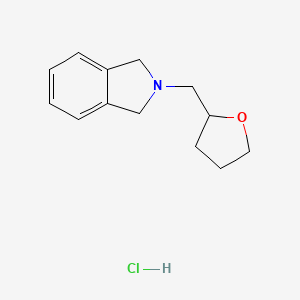

“2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate” is a chemical compound. However, there is limited information available about this specific compound. It’s worth noting that compounds with similar structures, such as “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid” and “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl acetate”, are known12. These compounds contain a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom12.

Synthesis Analysis

The synthesis of “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate” is not readily available in the literature. However, related compounds, such as “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid”, have been synthesized and used in various research applications13.Molecular Structure Analysis

The molecular structure of “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate” is not readily available. However, the InChI code for a related compound, “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid”, is available:1S/C6H5NO4/c8-4-1-2-5(9)7(4)3-6(10)11/h1-2H,3H2,(H,10,11)1.Chemical Reactions Analysis

The specific chemical reactions involving “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate” are not readily available. However, it’s known that the maleimide group in related compounds can react with a thiol group to form a covalent bond3.Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate” are not readily available. However, a related compound, “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid”, is known to be a solid at room temperature and is stored in an inert atmosphere at 2-8°C1.Scientific Research Applications

Overview

The compound 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate is a part of a broader category of chemicals known for their applications in various scientific research fields. While the specific compound has niche applications, understanding the broader context of methanesulfonates and related derivatives can provide insights into its potential uses.

Genotoxicity and Mutation Research

Ethyl methanesulfonate (EMS), a related compound, is a well-known mutagenic agent used in genetic research. EMS induces mutations by alkylating nucleophilic sites in DNA, primarily at nitrogen positions in the bases. This property makes EMS and potentially related compounds valuable for studying mutation mechanisms and genetic effects in microorganisms and higher organisms. EMS's ability to cause base-pair insertions, deletions, and chromosome breakage underpins its utility in genetic studies and cancer research, despite the need for cautious handling due to its genotoxicity (Sega, 1984).

Antioxidant Capacity and Radical Scavenging

The study of antioxidants is crucial in food science, medicine, and materials research. Compounds like 2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate may find application in researching antioxidant capacities due to their potential radical scavenging abilities. Assays such as ABTS and DPPH are common in evaluating antioxidant capacity, highlighting the importance of understanding chemical interactions with radicals. This research can lead to the development of new antioxidants for food preservation, pharmaceuticals, and protective coatings (Ilyasov et al., 2020).

Methane Oxidation and Environmental Applications

Research into methane oxidation, particularly in anoxic environments, is vital for addressing methane's role as a greenhouse gas. The study of methanotrophs, which utilize methane as their carbon source, and the processes for methane oxidation in environmental systems, underscores the potential application of related compounds in environmental biotechnology. Such compounds could be used as tracers or inhibitors to understand and enhance microbial methane oxidation pathways, contributing to greenhouse gas mitigation and bioremediation strategies (Strong, Xie, & Clarke, 2015).

Safety And Hazards

The safety and hazards of “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate” are not readily available. However, a related compound, “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)acetic acid”, has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302+H312+H332-H315-H319-H335, and precautionary statements include P261-P280-P305+P351+P3381.

Future Directions

The future directions for the use of “2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate” are not readily available. However, related compounds have been used in the synthesis of glycan probes3, suggesting potential applications in biochemical research.

Please note that the information provided is based on the available data and may not be fully comprehensive. Further research and analysis would be required for a more detailed understanding of this compound. It’s also important to handle all chemical compounds with appropriate safety measures.

properties

IUPAC Name |

2-(2,5-dioxopyrrol-1-yl)ethyl methanesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO5S/c1-14(11,12)13-5-4-8-6(9)2-3-7(8)10/h2-3H,4-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMKKIDFHWBBGDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)OCCN1C(=O)C=CC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501212095 | |

| Record name | 1-[2-[(Methylsulfonyl)oxy]ethyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501212095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)ethyl methanesulfonate | |

CAS RN |

155863-36-8 | |

| Record name | 1-[2-[(Methylsulfonyl)oxy]ethyl]-1H-pyrrole-2,5-dione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155863-36-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-[(Methylsulfonyl)oxy]ethyl]-1H-pyrrole-2,5-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501212095 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Maleimidoethyl mesylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Methylphenyl)sulfonyl]indolin-6-amine](/img/structure/B1317406.png)